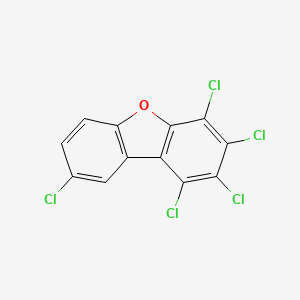

1,2,3,4,8-Pentachlorodibenzofuran

Descripción

Classification within Persistent Organic Pollutants (POPs) Research Frameworks

PCDFs are classified as Persistent Organic Pollutants (POPs). POPs are chemical substances that possess a particular combination of physical and chemical properties such that, once released into the environment, they:

remain intact for exceptionally long periods of time (resist degradation);

become widely distributed throughout the environment as a result of natural processes involving soil, water, and, most notably, air;

accumulate in the fatty tissue of living organisms including humans, and are found at higher concentrations at higher levels in the food chain; and

are toxic to both humans and wildlife.

Due to these characteristics, PCDFs are a subject of significant concern and are included in international agreements such as the Stockholm Convention on Persistent Organic Pollutants, which aims to eliminate or restrict the production and use of POPs. nih.gov The lipophilic (fat-loving) nature of these compounds contributes to their bioaccumulation in organisms, leading to potential long-term exposure. wikipedia.org

Structural Isomerism and Congener Specificity within Pentachlorodibenzofurans (PeCDFs)

Structural isomerism is a phenomenon where compounds have the same molecular formula but different structural formulas, meaning the atoms are connected in different orders. uni.luoup.com In the case of Pentachlorodibenzofurans (PeCDFs), the molecular formula is C₁₂H₃Cl₅O, but the five chlorine atoms can be attached to various positions on the dibenzofuran (B1670420) backbone, leading to a number of different isomers. nih.gov

Table 1: Properties of 1,2,3,4,8-Pentachlorodibenzofuran

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₃Cl₅O |

| InChIKey | ZCTNDJSCLPJCRA-UHFFFAOYSA-N |

| Monoisotopic Mass | 337.86264 Da |

| Predicted XlogP | 6.4 |

Data sourced from PubChemLite. nih.gov

The position of the chlorine atoms on the dibenzofuran structure is of paramount importance as it determines the molecule's physical and chemical properties, as well as its biological activity and toxicity. nih.gov Research has shown that the toxicity of PCDF congeners is largely dependent on the substitution pattern. nih.gov

The most toxic PCDF congeners are those with chlorine atoms at positions 2, 3, 7, and 8. nih.govnm.gov This specific lateral substitution allows the molecule to adopt a planar or near-planar configuration, which is a key requirement for binding to the aryl hydrocarbon receptor (AhR). wikipedia.org The binding and subsequent activation of the AhR is a critical initiating step in a cascade of biochemical and toxic responses associated with these compounds. wikipedia.org

The Toxic Equivalency Factor (TEF) is a tool used to assess the relative toxicity of dioxin-like compounds, including PCDFs, compared to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. nih.govcaymanchem.com Congeners with 2,3,7,8-substitution, such as 2,3,4,7,8-PeCDF, have been assigned relatively high TEF values, indicating significant toxicity. nih.gov For example, the TEF for 2,3,4,7,8-PeCDF has been established at 0.3 by the World Health Organization.

While the primary focus of much toxicological research has been on the 2,3,7,8-substituted congeners due to their high toxicity, the study of other isomers, including this compound, is crucial for a comprehensive understanding of PCDF behavior in the environment. The inclusion of non-2,3,7,8-substituted congeners in analyses can provide valuable insights into the formation mechanisms and emission sources of PCDFs from industrial processes. ca.gov

Table 2: Comparative Data on Select Pentachlorodibenzofuran Isomers

| Congener | CAS Number | Metabolism Rate |

|---|---|---|

| 1,2,3,4,8-PeCDF | 67517-48-0 | High |

| 1,2,3,7,8-PeCDF | 57117-41-6 | Moderate |

| 2,3,4,7,8-PeCDF | 57117-31-4 | Low |

Data sourced from PubChem and other scientific resources. nih.gov

The study of congeners like this compound is therefore a research priority not because of its own high toxicity, but because it serves as an important point of comparison to understand the broader environmental fate and toxicokinetics of the entire class of Pentachlorodibenzofurans.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,8-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-2-6-5(3-4)7-8(14)9(15)10(16)11(17)12(7)18-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTNDJSCLPJCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075262 | |

| Record name | Dibenzofuran, 1,2,3,4,8-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67517-48-0 | |

| Record name | 1,2,3,4,8-Pentachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67517-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067517480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,4,8-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZZ28029Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Formation Mechanisms of Polychlorinated Dibenzofurans Relevant to 1,2,3,4,8 Pentachlorodibenzofuran

Anthropogenic Generation Pathways

Human activities are the primary source of PCDFs in the environment. These compounds are formed as unintentional byproducts in a variety of industrial and combustion processes. nih.gov

Unintentional Byproduct Formation in Industrial Chemical Syntheses

PCDFs can be formed as trace contaminants during the production of certain chlorinated chemicals. researchgate.netnih.gov The synthesis of chlorinated phenols, polychlorinated biphenyls (PCBs), and other chlorinated aromatic compounds can lead to the inadvertent generation of PCDFs. researchgate.netnih.gov The specific conditions of the chemical process, such as temperature, pressure, and the presence of catalysts, can influence the types and quantities of PCDF congeners formed.

Thermochemical Formation during Combustion and Incineration Processes

Combustion and incineration are significant sources of PCDFs. researchgate.netnih.govnih.gov These processes provide the necessary conditions—high temperatures and the presence of chlorine and organic matter—for the formation of PCDFs.

Key sources include:

Municipal Solid Waste Incinerators: The incineration of municipal solid waste is a well-documented source of PCDFs. nih.govcaymanchem.com

Industrial Boilers and Furnaces: The burning of hazardous waste and other fuels in industrial boilers can release PCDFs into the atmosphere. nih.gov

Metallurgical Industries: Secondary metallurgy industries, such as steel production and non-ferrous foundries, have been identified as emitters of PCDFs. researchgate.net Studies in Portugal have shown that PCDF emissions are often higher than those of polychlorinated dibenzo-p-dioxins (PCDDs) in the flue gas of these facilities. researchgate.net

Pesticide Plants: The production of certain pesticides can also lead to the formation and emission of PCDFs. aaqr.org

The formation of PCDFs in these processes can occur through two main pathways: de novo synthesis, where they are formed from elemental carbon, chlorine, and oxygen, or from precursor compounds like chlorinated phenols and benzenes. researchgate.netnih.gov

Contamination in Chlorinated Products and Waste Streams

PCDFs can be present as contaminants in various chlorinated products and their associated waste streams. For example, commercial PCB formulations have been found to contain PCDFs as impurities. nih.gov When these products are used, disposed of, or incinerated, the contained PCDFs can be released into the environment. researchgate.netnih.gov

Natural Formation Pathways

While anthropogenic sources are dominant, PCDFs can also be formed through natural processes.

Pyrogenic Events such as Forest Fires

Forest fires are a natural source of PCDFs. nih.gov The combustion of wood and other organic matter in the presence of naturally occurring chlorine can lead to the formation of these compounds. The amount and type of PCDFs produced during a forest fire depend on factors such as the type of vegetation, the temperature of the fire, and the availability of chlorine.

Emission Profiles and Source Apportionment Methodologies

For example, the congener profiles of PCDFs from combustion sources often show a different pattern compared to those from industrial chemical processes. researchgate.net Statistical methods like principal component analysis (PCA) and cluster analysis are often employed in these source apportionment studies. researchgate.net

Table 1: Major Anthropogenic Sources of Polychlorinated Dibenzofurans

| Source Category | Specific Examples | Formation Pathway |

|---|---|---|

| Industrial Chemical Syntheses | Production of chlorinated phenols, PCBs | Unintentional byproduct |

| Combustion and Incineration | Municipal waste incinerators, industrial boilers, metallurgical plants | Thermochemical formation |

| Contaminated Products | Commercial PCB mixtures | Impurity |

Table 2: Emission Factors of PCDD/Fs from Secondary Metallurgy Industries in Portugal

| Industry Type | PCDD/F Emission Factor (ng I-TEQ/t) |

|---|---|

| Siderurgies Production | 3098–3338 |

| Ferrous Foundries Production | 50–152 |

| Non-ferrous Foundries Production | 5.8–5715 |

Source: researchgate.net

Environmental Fate and Transport Dynamics of Pentachlorodibenzofurans, Including 1,2,3,4,8 Pentachlorodibenzofuran

Environmental Persistence and Degradation Resistance

Polychlorinated dibenzofurans are known for their chemical stability and resistance to degradation, leading to their persistence in various environmental compartments. This resistance increases with the degree of chlorination. As a pentachlorinated compound, 1,2,3,4,8-Pentachlorodibenzofuran is expected to be highly persistent. These compounds generally exhibit strong resistance to microbial degradation and chemical breakdown under typical environmental conditions.

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Ecosystems

The accumulation of persistent organic pollutants in living organisms is a key concern for ecosystem health. PCDFs, including pentachlorinated congeners, are highly lipophilic, meaning they have a strong affinity for fatty tissues, which drives their bioaccumulation.

Uptake and Accumulation Kinetics in Biota

Bioaccumulation is the process where the concentration of a chemical builds up in an organism over time, occurring when the rate of intake exceeds the rate of elimination acs.org. For PCDFs, uptake from the environment (e.g., water, sediment, or food) leads to accumulation in tissues. Research on various PCDF congeners in species like suckler ewes has demonstrated significant bioaccumulation from oral intake, with contaminants concentrating in milk and adipose tissue acs.orgnih.gov. The study observed that penta- and hexa-chlorinated congeners, in particular, showed notable accumulation acs.org.

While these studies provide a model for how pentachlorodibenzofurans behave, specific uptake and depuration kinetic rates for this compound in any biological species have not been specifically documented.

Trophic Transfer and Magnification across Food Webs

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Due to their high persistence and bioaccumulative nature, PCDFs have a strong potential to biomagnify epa.gov. Contaminants are passed from prey to predator, leading to the highest concentrations in apex predators. Studies on aquatic food webs have shown that there is a selective accumulation of 2,3,7,8-substituted planar congeners at higher trophic levels, such as in fish and fish-eating birds epa.gov. There is no specific research available detailing the biomagnification factor (BMF) or trophic transfer efficiency for this compound.

Influence of Lipophilicity on Intra-Organismal Distribution

Lipophilicity, often measured as the octanol-water partition coefficient (Kow), is a primary driver of the distribution of PCDFs within an organism pg.edu.plresearchgate.net. Highly lipophilic compounds like pentachlorodibenzofurans readily partition into lipid-rich tissues such as adipose (fat), liver, skin, and milk nih.govnih.govcaymanchem.comnih.gov.

Studies on rats exposed to 2,3,4,7,8-Pentachlorodibenzofuran (B44125) showed that the compound rapidly accumulated in the liver and adipose tissue nih.gov. Similarly, 1,2,3,7,8-Pentachlorodibenzofuran was found to distribute to the liver, muscle, skin, and adipose tissue nih.govcaymanchem.com. This affinity for fatty tissues results in long-term storage and a high body burden, contributing to the compound's persistence in the organism nih.govnih.gov. While it is certain that the high lipophilicity of this compound governs its distribution in a similar manner, specific partitioning coefficients for its distribution among different tissues have not been determined.

| Property | General Characteristic for PCDFs | Specific Data for 1,2,3,4,8-PeCDF |

|---|---|---|

| Bioaccumulation Potential | High, driven by lipophilicity | Data not available |

| Primary Storage Tissues | Adipose (fat), Liver, Skin, Milk | Data not available |

| Biomagnification Potential | High, especially for 2,3,7,8-substituted congeners | Data not available |

Abiotic and Biotic Transformation Processes

Transformation processes are crucial in determining the ultimate fate of environmental contaminants. For PCDFs, these processes are generally slow. Biotic transformation through metabolism in organisms occurs but is often inefficient for highly chlorinated congeners. For example, while rats do metabolize 2,3,4,7,8-PeCDF into polar metabolites for excretion, the parent compound remains in tissues for extended periods nih.gov. No information on the metabolism of this compound in any organism is currently available in the scientific literature nih.gov.

Photodegradation Pathways in Natural Water Systems

One of the more significant abiotic transformation pathways for PCDFs in the environment is photodegradation, or breakdown by sunlight. Research on 2,3,4,7,8-Pentachlorodibenzofuran in aquatic systems has shown that it undergoes photolysis under sunlight ias.ac.inias.ac.in. A key finding is that the degradation rate is dramatically faster in natural lake water compared to distilled water, suggesting that other substances in natural water act as sensitizers, accelerating the reaction ias.ac.inias.ac.in.

The primary photodegradation pathway identified for PCDFs is reductive dechlorination, where chlorine atoms are removed from the molecule csbsju.edu. For 2,3,4,7,8-PeCDF, photolysis in lake water resulted in the formation of several tetrachlorodibenzofuran (TCDF) congeners csbsju.edu. While these studies provide a clear mechanism for a closely related isomer, the specific photoproducts and degradation kinetics for this compound in natural water systems have not been specifically investigated.

| Parameter | Observation | Reference |

|---|---|---|

| Degradation Rate | 240-fold faster in natural lake water than in distilled water-acetonitrile solutions. | ias.ac.in |

| Primary Pathway | Reductive dechlorination. | csbsju.edu |

| Identified Products | Tetrachlorodibenzofuran (TCDF) congeners. | csbsju.edu |

Microbial Degradation and Biotransformation Capabilities

Under anaerobic conditions, certain microorganisms are capable of reductively dechlorinating PeCDFs. This process is a key step in their natural attenuation in environments such as sediments. epa.gov Anaerobic bacteria can utilize chlorinated compounds as electron acceptors in a process known as dehalorespiration. rero.ch While specific studies on the anaerobic degradation of 1,2,3,4,8-PeCDF are limited, research on related compounds like pentachlorophenol (PCP) demonstrates that complex mixtures of anaerobic microorganisms can achieve complete dechlorination. nih.govnih.gov The process often involves a consortium of different bacterial populations, each responsible for specific dechlorination steps. nih.govnih.gov For instance, studies on polychlorinated biphenyls (PCBs) have shown that microorganisms from contaminated sediments can dechlorinate these compounds, primarily at the meta and para positions. epa.gov

In the presence of oxygen, different microbial pathways are involved in the transformation of PeCDFs. Aerobic bacteria can employ dioxygenase enzymes to attack the aromatic rings of these compounds. nih.gov One major pathway is lateral dioxygenation, where the attack occurs at the 1,2 or 2,3 or 3,4 positions of one of the aromatic rings. nih.gov Another is angular dioxygenation, which initiates hydroxylation at the 4 and 4a positions adjacent to the ether bridge. nih.gov For example, the bacterium Sphingomonas wittichii RW1 has been shown to transform 2,7-dichlorodibenzo-p-dioxin and 1,2,3,4-tetrachlorodibenzo-p-dioxin, producing chlorinated catechols as metabolites. nih.gov Studies on rats have shown that 1,2,3,4,8-PeCDF is biotransformed more efficiently than other isomers like 2,3,4,7,8-PeCDF and 1,2,3,7,8-PeCDF. nih.gov The metabolic pathways involve aromatic hydroxylation and hydrolytic dechlorination, leading to the formation of phenolic metabolites. nih.gov

Environmental Half-lives and Sequestration in Environmental Compartments

The environmental persistence of PeCDFs is reflected in their long half-lives in various environmental compartments. In soil, the half-life of 2,3,4,7,8-PeCDF has been estimated to be approximately 20 years. epa.gov Similarly, the estimated half-life for the biodegradation of pentachlorobenzene in sediment ranges from 388 to 1,250 days. canada.ca

Due to their hydrophobic nature, PeCDFs have a strong tendency to adsorb to soil and sediment particles. researchgate.net This process, known as sequestration, significantly affects their bioavailability and transport. nih.gov Over time, these compounds can diffuse into the micropores of soil and sediment aggregates, a process referred to as "aging," which can lead to irreversible sorption and reduced availability for biological uptake or degradation. nih.gov While sequestration can reduce the immediate risk posed by these contaminants, sediments act as long-term sinks and potential future sources of contamination. ache-pub.org.rsusgs.gov

Table 2: Environmental Half-Life Estimates for a Related Pentachlorinated Compound

| Compound | Compartment | Half-Life | Reference |

| 2,3,4,7,8-Pentachlorodibenzofuran | Soil | ~7300 days (~20 years) | epa.gov |

| Pentachlorobenzene | Sediment (Biodegradation) | 388 to 1250 days | canada.ca |

| Pentachlorobenzene | Soil | 194 to 1250 days | canada.ca |

| Pentachlorobenzene | Atmosphere (Photo-oxidation) | 45 to 467 days | canada.ca |

Advanced Analytical Methodologies for the Characterization and Quantification of 1,2,3,4,8 Pentachlorodibenzofuran

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the gold standard for the analysis of PCDFs, including 1,2,3,4,8-pentachlorodibenzofuran. fms-inc.com This powerful technique offers the high selectivity and sensitivity necessary to differentiate and quantify specific congeners at ultra-trace levels in complex environmental and biological samples. researchgate.net Regulatory methods, such as U.S. EPA Method 1613B, mandate the use of HRGC-HRMS for the analysis of tetra- through octa-chlorinated dioxins and furans in various matrices. epa.gov

The HRGC component utilizes a high-resolution capillary column to separate the different PCDF isomers based on their boiling points and polarity. ca.gov The HRMS component provides high-resolution mass analysis, enabling the differentiation of target analytes from interfering compounds with the same nominal mass. For PCDFs, a mass resolution of 10,000 or greater is typically required to ensure accurate identification and quantification. fms-inc.com

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

To achieve the highest level of accuracy and precision in quantification, HRGC-HRMS methods employ isotope dilution mass spectrometry. fms-inc.comwa.gov This technique involves spiking the sample with a known amount of a stable isotope-labeled analogue of the target analyte, in this case, a ¹³C₁₂-labeled this compound standard, prior to extraction and cleanup. wa.gov

These isotopically labeled standards are chemically identical to the native compounds and therefore behave similarly throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. canada.ca By measuring the ratio of the native analyte to its labeled counterpart in the final extract, any losses of the analyte during sample preparation can be corrected for. This approach significantly improves the accuracy and reproducibility of the results, as it compensates for matrix effects and variations in recovery. wa.gov For congeners where a specific labeled standard is not available, a labeled standard with the same degree of chlorination is used for quantification. wa.gov

Comprehensive Sample Preparation and Cleanup Protocols for Diverse Matrices

The analysis of this compound in diverse matrices such as soil, sediment, water, and biological tissues necessitates extensive sample preparation and cleanup to remove interfering compounds. canada.ca These matrices contain a multitude of organic compounds that can co-extract with the target analytes and interfere with the HRGC-HRMS analysis.

Typical sample preparation involves an initial extraction step, often using a Soxhlet extractor with a solvent like toluene, followed by a multi-step cleanup process. fms-inc.com Common cleanup techniques include:

Acid/Base Washing: To remove acidic and basic interferences.

Column Chromatography: Utilizing various adsorbent materials such as silica (B1680970) gel, alumina, and florisil (B1214189) to separate the PCDFs from other classes of compounds like polychlorinated biphenyls (PCBs) and pesticides. fms-inc.com

Carbon Column Chromatography: A crucial step for separating PCDFs from non-planar PCBs and other interfering aromatic compounds. researchgate.net

The choice of extraction and cleanup methods depends on the specific matrix being analyzed. For instance, solid samples like soil and sediment are typically homogenized before extraction, while liquid samples may undergo liquid-liquid extraction. canada.ca Automated cleanup systems are also available, which can reduce sample processing time and improve reproducibility. fms-inc.com

Chromatographic Separation Challenges and Isomer-Specific Identification

A significant challenge in the analysis of PCDFs is the large number of possible isomers. For pentachlorodibenzofurans, there are 38 different isomers. The specific identification and quantification of the 1,2,3,4,8-isomer require a chromatographic system capable of separating it from other co-eluting pentachlorodibenzofuran isomers.

High-resolution capillary columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), are commonly used and can provide good separation for many PCDF congeners. researchgate.net However, no single column can resolve all PCDF isomers. ca.gov Therefore, for unambiguous isomer-specific identification, confirmation on a second column with a different polarity, such as a high-polarity cyanopropyl-based column, is often necessary. ca.gov The retention time and the ratio of the two most intense ions in the molecular ion cluster are used for confirmation of the analyte's identity.

Development and Validation of Emerging Analytical Techniques

While HRGC-HRMS remains the reference method, its high cost and complexity have driven the development of alternative and screening techniques.

One promising emerging technique is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with a micro-electron capture detector (µECD). GCxGC offers significantly enhanced separation power compared to single-column GC, which can be beneficial for resolving complex mixtures of PCDF isomers. researchgate.net Studies have shown that GCxGC-µECD can achieve results statistically consistent with HRGC-HRMS for the analysis of PCDFs in food and feed samples. researchgate.net

Immunoassays , such as Enzyme-Linked Immunosorbent Assays (ELISA), have been developed as rapid and cost-effective screening tools for dioxin-like compounds, including PCDFs. wa.govnih.gov These assays use antibodies that recognize and bind to specific congeners or groups of congeners. nih.gov While they are less specific than instrumental methods and may exhibit cross-reactivity with other compounds, they are valuable for prioritizing samples for confirmatory analysis by HRGC-HRMS. wa.govnih.gov

Another technique that has been explored for the preconcentration of PCDFs from water samples is cloud-point extraction followed by high-performance liquid chromatography (HPLC) with fluorescence detection. dss.go.thresearchgate.netpsu.edu This method utilizes the phase separation behavior of non-ionic surfactants to extract and concentrate the analytes prior to chromatographic analysis. dss.go.thresearchgate.netpsu.edu

Quality Assurance/Quality Control (QA/QC) in Environmental Monitoring of PCDFs

Strict quality assurance and quality control (QA/QC) measures are essential to ensure the reliability and validity of data generated during the environmental monitoring of PCDFs. fms-inc.com These measures are implemented throughout the entire analytical process, from sample collection to data reporting.

Key QA/QC procedures include:

Method Blanks: Analysis of a clean matrix to check for contamination introduced during the analytical process. canada.ca

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the target analytes to assess the accuracy and performance of the method. fms-inc.com

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Spiking a sample with a known amount of the analyte to evaluate the effect of the sample matrix on the analytical method.

Isotope-Labeled Internal Standards: Used for quantification and to monitor the recovery of analytes during sample preparation, as detailed in section 4.1.1. canada.ca

Instrument Performance Checks: Regular checks of the HRGC-HRMS system's sensitivity, resolution, and calibration are crucial. fms-inc.com

Interlaboratory Studies: Participation in proficiency testing programs to assess the laboratory's performance against other laboratories. fms-inc.com

The acceptance criteria for these QA/QC samples are typically defined in the analytical method or by regulatory bodies. For example, surrogate recovery ranges are established, and if a recovery falls outside this range, the sample may need to be re-analyzed. canada.ca

Specialized Laboratory Requirements and Cost Considerations

The analysis of this compound using HRGC-HRMS requires a highly specialized laboratory environment and significant financial investment.

Laboratory Requirements:

Dedicated Clean Rooms: To minimize the risk of contamination, sample preparation and analysis areas are often housed in clean rooms with controlled air quality.

Specialized Equipment: The high cost of HRGC-HRMS instrumentation, which can be several hundred thousand dollars, is a major factor. researchgate.net Additionally, specialized extraction and cleanup equipment is required.

Highly Trained Personnel: The operation of the instrumentation and the interpretation of the complex data require highly skilled and experienced analysts. epa.gov

Cost Considerations:

The table below provides an illustrative breakdown of analytical costs, though actual costs may vary depending on the laboratory and the complexity of the matrix.

| Analytical Service | Estimated Cost per Sample (USD) | Notes |

| HRGC-HRMS Analysis of PCDFs | ~$650 | Includes sample preparation, analysis, and data reporting. researchgate.net |

| Immunoassay Screening for Dioxin-like Compounds | Varies | Significantly lower than HRGC-HRMS, used for initial screening. |

Molecular and Cellular Mechanisms of Biological Interaction for Pentachlorodibenzofurans, Including 1,2,3,4,8 Pentachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding and Downstream Signaling

The foundational step in the mechanism of action for 1,2,3,4,8-Pentachlorodibenzofuran is its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Halogenated dibenzofurans (PCDFs) are known to bind to the AhR, which initiates a signaling cascade that alters gene expression nih.gov.

As a member of the PCDF class of compounds, this compound is recognized as a ligand for the AhR nih.gov. The binding of the ligand to the receptor is the first critical step in initiating a biological response. However, specific quantitative data on the binding affinity (such as Kd values) and the activation potency (such as EC50 values) for the this compound isomer are not prominently available in peer-reviewed scientific literature.

The potency of dioxin-like compounds is often expressed using Toxic Equivalency Factors (TEFs), which compare the potency of a specific congener to that of the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). It is noteworthy that this compound is not typically included in the list of congeners assigned a TEF by international bodies, unlike other pentachlorodibenzofuran isomers such as 2,3,4,7,8-PeCDF and 1,2,3,7,8-PeCDF. This indicates it is either less toxicologically significant or has been studied in less detail than other isomers.

Upon binding of a ligand like this compound, the AhR undergoes a conformational change. This change facilitates the translocation of the newly formed AhR-ligand complex from the cytoplasm into the nucleus of the cell nih.gov. Inside the nucleus, the complex dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein nih.gov.

The AhR-ARNT heterodimer functions as a transcription factor. This complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), which are located in the promoter regions of target genes nih.gov. The binding of the AhR-ARNT complex to XREs enhances the transcription of these genes, leading to an increase in the synthesis of specific messenger RNAs (mRNAs) and, subsequently, proteins nih.gov. This process is the primary mechanism by which this compound and related compounds exert their biological effects at the cellular level.

Table 1: Key Steps in the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for PCDFs

| Step | Location | Description |

|---|---|---|

| 1. Ligand Binding | Cytoplasm | This compound binds to the AhR, which is part of a cytosolic protein complex. |

| 2. Nuclear Translocation | Cytoplasm to Nucleus | The ligand-AhR complex moves into the cell nucleus. |

| 3. Dimerization | Nucleus | The AhR-ligand complex partners with the ARNT protein to form a heterodimer. |

| 4. DNA Binding | Nucleus | The AhR-ARNT complex binds to Xenobiotic Response Elements (XREs) in the DNA. |

| 5. Gene Transcription | Nucleus | Binding to XREs initiates the transcription of target genes, such as those for CYP1 enzymes. |

Cytochrome P450 Enzyme System Induction

A major and well-characterized consequence of AhR activation by compounds such as this compound is the induction of a battery of drug-metabolizing enzymes, particularly members of the Cytochrome P450 (CYP) superfamily.

The activation of the AhR signaling pathway by PCDFs leads to increased expression of several CYP isoforms. Specifically, the binding of the AhR-ARNT complex to XREs upregulates the transcription of the CYP1A1 and CYP1B1 genes nih.gov. While the induction of CYP1A2 is also a known effect for many dioxin-like compounds, detailed quantitative expression profiles for CYP1A1, CYP1A2, and CYP1B1 specifically in response to this compound are not extensively documented. The general mechanism, however, confirms that this compound contributes to the induction of these critical metabolic enzymes.

The Cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, play a crucial role in the metabolism of a wide range of foreign compounds (xenobiotics). These enzymes typically function to detoxify harmful substances by making them more water-soluble, which facilitates their excretion from the body. The induction of these enzymes by this compound is an adaptive response to chemical exposure. By increasing the expression of CYP enzymes, the cell enhances its capacity to metabolize and eliminate the activating compound and other structurally related xenobiotics.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity/Toxicity Relationships (QSAR/QSTR) for PCDF Congeners

The biological activity and toxicity of PCDF congeners are highly dependent on their specific molecular structure, particularly the number and position of chlorine atoms. nih.gov Structure-Activity Relationship (SAR) and Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) studies are crucial in understanding and predicting the behavior of these compounds.

QSAR models provide a mathematical framework to correlate the structural features of PCDF congeners with their biological activity or toxicity. These models have demonstrated a strong correlation between the in vivo toxic effects of PCDFs, such as body weight loss and thymic atrophy, and their in vitro activities, like the induction of aryl hydrocarbon hydroxylase (AHH). nih.gov This correlation supports the use of in vitro assays as reliable predictors for the toxic potential of this class of halogenated aryl hydrocarbons. nih.gov

Computational chemistry plays a pivotal role in developing SAR and QSAR models for PCDF congeners. These in silico methods allow for the prediction of toxicological properties without the need for extensive animal testing. nih.gov Various computational approaches are employed, including the calculation of molecular descriptors that quantify the physicochemical properties of the molecules.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For PCDFs, these can include electronic descriptors (such as electronegativity and charge distribution), steric descriptors (related to the size and shape of the molecule), and lipophilicity descriptors (like the octanol-water partition coefficient, logP). houstonmethodist.org For instance, multiple parameter linear regression analyses have shown that the receptor binding affinities of substituted dichlorodibenzofurans and trichlorodibenzofurans are dependent on the lipophilicity (π-values) of the substituents. houstonmethodist.org However, the induction of monooxygenase enzymes by these compounds is influenced by a combination of lipophilicity and steric factors. houstonmethodist.org

Quantum chemical calculations can provide more refined descriptors, such as molecular orbital energies and electrostatic potentials, which can improve the predictive power of QSAR models. These methods help in understanding the electronic and geometric features that govern the interaction of PCDF congeners with the AhR.

Predictive models for the biological action of PCDFs are essential tools for risk assessment. researchgate.net These models are often based on the compound's ability to bind to the AhR and induce downstream events, such as the expression of cytochrome P450 enzymes. nih.gov The induction of AHH and ethoxyresorufin-O-deethylase (EROD) in cell cultures, such as rat hepatoma H-4-II-E cells, is a commonly used endpoint for developing these models. caymanchem.comcaymanchem.com

There is an excellent linear correlation between the in vivo toxicity of PCDFs (e.g., body weight loss and thymic atrophy) and their in vitro AHH induction potency. nih.gov This strong correlation allows for the use of in vitro data to predict in vivo toxicity with a reasonable degree of confidence. For example, the EC50 values for AHH induction by various PCDF congeners can be used to rank their relative potencies.

| PCDF Congener | AHH Induction EC50 (nM) | EROD Induction EC50 (nM) |

|---|---|---|

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) | 0.256 | 0.134 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 2.54 | 3.06 |

These predictive models are continuously refined as more experimental data becomes available and as computational methods become more sophisticated. unc.edumdpi.comnih.govnih.gov

Modulation of Cellular and Physiological Pathways

The binding of PCDF congeners to the AhR initiates a cascade of molecular events that can lead to the modulation of various cellular and physiological pathways. nih.gov The activated AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to altered gene expression. nih.gov

AhR signaling is known to interact with inflammatory pathways. nih.gov The activation of the AhR by ligands such as PCDFs can alter the signaling by receptors for inflammatory cytokines. nih.gov This can lead to a dysregulation of the inflammatory response. For example, AhR activation can increase the conversion of arachidonic acid to prostanoids via cyclooxygenase-2, which are important mediators of inflammation. nih.gov The intricate crosstalk between AhR and inflammatory signaling pathways is an area of active research, with implications for the immunotoxicity of PCDF congeners.

There is significant evidence of crosstalk between the AhR signaling pathway and steroid hormone receptor pathways. nih.gov AhR activation can alter the proteasomal degradation of steroid hormone receptors, thereby affecting their cellular levels and activity. nih.gov Furthermore, computational studies using molecular docking simulations suggest that some PCDF congeners may act as agonists or antagonists of the androgen receptor, potentially leading to endocrine disruption. nih.gov This interaction can interfere with the normal physiological functions regulated by steroid hormones.

Exposure to toxic compounds like PCDFs can induce cellular stress, which in turn can impact the regulation of the cell cycle. nih.gov The AhR signaling pathway can influence cellular stress responses. nih.gov While direct studies on the effect of this compound on the cell cycle are limited, it is known that cellular stress can lead to cell cycle arrest or apoptosis. nih.gov The specific mechanisms by which PCDF congeners might regulate the cell cycle, either directly or indirectly through the induction of cellular stress, are a subject for further investigation.

Effects on Immune Cell Differentiation

The differentiation of immune cells is a complex and highly regulated process essential for a functioning immune system. Exposure to pentachlorodibenzofurans (PCDFs), including the congener this compound, can significantly interfere with these developmental pathways, leading to immune dysregulation. The primary mechanism underlying these effects is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide array of genes involved in cellular growth and differentiation. nih.gov

Activation of the AhR by dioxin-like compounds, such as PCDFs, has been shown to produce a range of immunosuppressive effects. nih.gov Early studies demonstrated that various chlorinated congeners of dibenzofurans produce similar immunosuppressive effects on the immune system of mice with a potency directly related to their affinity for the AhR. nih.gov

Research Findings on B-Cell Differentiation

A significant body of research has focused on the impact of PCDF and related compounds on B-lymphocyte differentiation. B-cells are responsible for humoral immunity through the production of antibodies. Studies have shown that exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a structurally similar and well-studied compound, results in a selective suppression of proliferating cells of the immune system, including B-cells. nih.gov This leads to an inhibition of the differentiation of B-cells into antibody-secreting plasma cells. nih.gov

This suppression of B-cell differentiation is mediated by the AhR. nih.gov Research has demonstrated that the impairment of B-cell differentiation involves the dysregulation of the paired box 5 (Pax5) transcription factor. nih.gov Pax5 is a critical repressor of terminal B-cell differentiation, and its sustained expression following exposure to TCDD prevents the necessary molecular changes for B-cells to mature into antibody-producing cells. nih.gov

While direct studies on this compound are limited, the shared mechanism of AhR activation suggests a similar potential for disrupting B-cell differentiation.

Research Findings on T-Cell Differentiation

The effects of PCDFs on T-lymphocyte differentiation are also of significant concern, as T-cells play a central role in cell-mediated immunity. Activation of the AhR by TCDD has been shown to affect the differentiation of CD4+ helper T-cells. nih.govresearchgate.net Studies have demonstrated that TCDD can alter the balance of T-cell subpopulations, which can have profound consequences for immune responses. nih.gov

For instance, exposure to TCDD has been shown to reduce the percentage of CD4+ cells in the peripheral blood of marmosets. nih.gov This effect was particularly prominent in the CD4+CDw29+ ("helper-inducer cells") subpopulation, suggesting a targeted impact on specific T-cell lineages. nih.gov Furthermore, in vitro studies have shown that TCDD can cause immunotoxic effects on purified mouse splenic Th cells, with different concentrations leading to varied toxicological mechanisms. nih.govresearchgate.net High-dose exposure resulted in severe immune toxicity, including a decline in the Treg subset, which is crucial for maintaining immune tolerance. nih.govresearchgate.net

The developing immune system appears to be particularly vulnerable to the effects of these compounds. nih.govcdc.gov Studies on several chemicals, including TCDD, have indicated that developmental exposure can lead to more persistent immunotoxicity at lower doses compared to adult exposure. nih.govcdc.gov

Comparative Immunotoxicity of PCDF Congeners

The immunotoxic potency of different PCDF congeners can vary. While specific data for this compound is scarce, comparative studies on other congeners provide insight into structure-activity relationships. For example, a study comparing tetrachloro- and pentachlorodibenzo-p-dioxins in mice found that 1,2,3,7,8-pentachlorodibenzo-p-dioxin (PeCDD) showed immunotoxic effects similar to TCDD. nih.gov

The following table summarizes the known effects of some PCDF congeners on immune cells, primarily based on studies of related compounds due to the limited data on this compound.

| Compound | Immune Cell Type | Observed Effect | Reference |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | B-Lymphocytes | Inhibition of differentiation into antibody-secreting cells. nih.gov | nih.gov |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | CD4+ T-Lymphocytes | Alteration of subpopulations, reduction in helper-inducer cells. nih.gov | nih.gov |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Lymphocytes | Modest suppression of cell-mediated immune function. | nih.gov |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | Splenocytes | Immunotoxic effects similar to TCDD. nih.gov | nih.gov |

It is important to note that while the general mechanisms of PCDF-induced immunotoxicity through AhR activation are well-established, further research is needed to specifically delineate the effects of this compound on the differentiation of various immune cell populations.

Bioremediation and Environmental Management Strategies for Pentachlorodibenzofuran Contamination

Microbial Bioremediation Techniques

Microbial bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform hazardous compounds like 1,2,3,4,8-Pentachlorodibenzofuran into less harmful substances. jabonline.inepa.gov This eco-friendly and cost-effective approach utilizes bacteria, fungi, and other microbes to clean up contaminated environments. jabonline.in The success of microbial bioremediation depends on several factors, including the specific microbial populations present, the accessibility of the contaminants, and the prevailing physicochemical conditions of the site. mdpi.com Both anaerobic and aerobic processes are central to the microbial degradation of chlorinated compounds.

Anaerobic Reductive Dechlorination by Specific Bacterial Strains (e.g., Dehalococcoides ethenogenes)

Under anaerobic conditions, a key detoxification process for highly chlorinated compounds is reductive dechlorination. neptjournal.com This process involves the removal of chlorine atoms from the aromatic ring, which is carried out by specific bacteria that use the chlorinated compounds as electron acceptors in a process known as dehalorespiration. neptjournal.com

Among the most studied microorganisms for this purpose are species from the genus Dehalococcoides. researchgate.net For instance, a mixed culture containing Dehalococcoides ethenogenes strain 195 has been shown to reductively dechlorinate highly chlorinated dibenzofurans. nih.gov While research has focused on congeners like 1,2,3,4,7,8-hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF), the pathways and mechanisms are directly relevant to pentachlorodibenzofurans, which are often products of this dechlorination. nih.gov Strains of Dehalococcoides are known to play a significant role in the degradation of chlorinated aromatic contaminants in anaerobic environments like river sediments. nih.gov

Table 1: Example of an Anaerobic Dechlorination Pathway

| Starting Compound | Key Microorganism (in mixed culture) | Intermediate Products | Final Products (in study) |

|---|

This table illustrates the dechlorination of a hexachlorodibenzofuran congener, which produces pentachlorodibenzofuran intermediates.

The efficiency of anaerobic reductive dechlorination can be significantly improved by manipulating environmental conditions and providing necessary co-substrates. The addition of other halogenated compounds can serve to stimulate the activity of dechlorinating bacteria.

Research has shown that amending a microbial culture with co-substrates can enhance the extent of PCDF dechlorination. nih.gov In a study with the Dehalococcoides ethenogenes strain 195 culture, the addition of 1,2,3,4-tetrachlorobenzene (1,2,3,4-TeCB) as an additional halogenated substrate increased the extent of 1,2,3,4,7,8-HxCDF dechlorination by approximately three-fold compared to amendments with tetrachloroethene (PCE) or no additional substrate. nih.gov Similarly, the addition of anaerobic digested sludge (ADS), which is rich in nutrients and microorganisms, has been found to achieve more extensive and efficient dechlorination of polychlorinated biphenyls (PCBs), a related class of compounds. nih.gov The use of a "resuscitation promoting factor" (Rpf) has also been shown to enhance the dechlorination of PCBs by enriching dechlorinating populations like Dehalococcoides. nih.gov

Table 2: Factors Enhancing Anaerobic Dechlorination

| Enhancing Factor | Description | Observed Effect |

|---|---|---|

| Co-substrates | Addition of other halogenated compounds to stimulate microbial activity. | 1,2,3,4-Tetrachlorobenzene enhanced HxCDF dechlorination ~3-fold. nih.gov |

| Nutrient Amendments | Addition of nutrient-rich materials like anaerobic digested sludge (ADS). | ADS addition led to more extensive and efficient dechlorination of PCBs. nih.gov |

| Biostimulation Agents | Use of agents like Resuscitation Promoting Factor (Rpf) to enrich active microbes. | Rpf significantly enhanced the dechlorination of multiple PCB congeners. nih.gov |

Photolytic Remediation Approaches

Photolytic remediation, or photodegradation, is a process where light energy is used to break down chemical compounds. For PCDFs, this can be an important environmental fate process, particularly in aquatic systems. ias.ac.in

The aquatic photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) (a related isomer) was studied under midsummer sunlight conditions. ias.ac.in A significant finding was that the degradation rate in natural lake water was 240 times faster than the rate of direct photolysis in a pure distilled water-acetonitrile solution. ias.ac.inias.ac.in This dramatic increase in the degradation rate is attributed to the action of naturally occurring photosensitizers, such as humic substances, present in the lake water. ias.ac.inias.ac.in These substances absorb sunlight and transfer the energy to the PCDF molecules, facilitating their breakdown. This indicates that indirect photolysis is a much more significant pathway for the environmental degradation of pentachlorodibenzofuran in natural waters than direct exposure to sunlight alone. ias.ac.in

Integrated Remediation Technologies and Future Research Directions

Given the complexity of PCDF contamination, a single remediation technology is often insufficient to achieve cleanup goals. itrcweb.org Integrated remediation technologies, which combine multiple approaches, are gaining favor for treating contaminated sites more efficiently. itrcweb.orgresearchgate.net An effective strategy could involve a sequential anaerobic-aerobic treatment, where anaerobic reductive dechlorination is first used to reduce the chlorination level of the PCDFs, making them more susceptible to subsequent aerobic degradation. neptjournal.com Another integrated approach is combining soil flushing with in-situ bioremediation, where the flushing process can remove high concentrations of contaminants that might otherwise inhibit microbial activity.

Future research is crucial to advance remediation strategies for pentachlorodibenzofuran. A key direction is the continued exploration of microbial diversity to identify novel bacteria and fungi with enhanced degradation capabilities. jabonline.inneptjournal.com The fields of genomics and synthetic biology offer powerful tools to understand the genetic basis of degradation pathways and to engineer more efficient enzymes for bioremediation. mdpi.comnih.gov Developing improved bioreactor designs and optimizing in-situ conditions will be vital for translating laboratory findings into effective field applications. mdpi.com Furthermore, research into nanobioremediation, which combines nanomaterials with microbial processes, presents a promising avenue for enhancing the efficiency of contaminant removal. neptjournal.com

Comparative Environmental and Receptor Interaction Research on Polychlorinated Dibenzofurans

Congener-Specific Toxic Equivalency Factors (TEFs) for Risk Assessment Methodologies

The risk assessment of complex mixtures of dioxin-like compounds, including PCDFs, is predominantly based on the Toxic Equivalency Factor (TEF) methodology. vu.nlhubspotusercontent-na1.net This approach simplifies risk assessment by expressing the toxicity of different congeners in terms of an equivalent concentration of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). vu.nlhubspotusercontent-na1.net

TEF values are derived from a comprehensive evaluation of experimental data, including in vivo and in vitro studies that measure a compound's potency relative to TCDD. oup.com These relative potency factors (RPFs) are then used by expert panels, such as those convened by the World Health Organization (WHO), to establish consensus TEF values. vu.nl The primary mechanism of toxicity for these compounds is their ability to bind to and activate the aryl hydrocarbon receptor (AhR). tandfonline.com

A crucial determinant of a PCDF congener's ability to bind to the AhR, and thus its toxicity, is the presence of chlorine atoms in the lateral 2, 3, 7, and 8 positions. nih.gov Congeners lacking this specific substitution pattern, such as 1,2,3,4,8-Pentachlorodibenzofuran , are generally considered to have low or no toxicological significance in the TEF framework. Consequently, they are often assigned a TEF of zero. For instance, the WHO has not assigned a TEF value to 1,2,3,4,8-PeCDF, indicating it is not considered a significant contributor to dioxin-like toxicity.

In contrast, congeners with the 2,3,7,8-chlorine substitution pattern have established TEF values. For example, the WHO has assigned the following TEFs for some pentachlorodibenzofuran congeners:

| Compound Name | WHO 1998 TEF | WHO 2005 TEF | WHO 2022 TEF |

| 2,3,7,8-Tetrachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.05 | 0.03 | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) | 0.5 | 0.3 | 0.3 |

This table presents a selection of TEF values for comparison and does not include all PCDF congeners.

Environmental regulatory frameworks worldwide utilize the TEF methodology to assess the risks posed by dioxin-like compounds in various environmental media, such as soil, water, and air, as well as in food and feed. eurofins.de The total toxic equivalency (TEQ) of a mixture is calculated by multiplying the concentration of each congener by its respective TEF and then summing the results. vu.nl

This TEQ value provides a single, risk-related number that can be compared against regulatory limits and guidelines. vu.nl Because This compound has no assigned TEF, its presence in an environmental sample does not contribute to the calculated TEQ. Therefore, from a regulatory perspective based on the TEF approach, this specific congener is not a driver of risk management decisions for dioxin-like compounds. Regulatory actions and remediation efforts are focused on the congeners that have established TEFs and contribute to the total TEQ. eurofins.de

Interspecies Differences in AhR Responsiveness to PCDF Congeners

The responsiveness of the Aryl hydrocarbon Receptor (AhR) to PCDF congeners can vary significantly between different species. nih.gov These differences are largely attributed to variations in the amino acid sequence of the AhR ligand-binding domain. nih.gov Such variations can alter the binding affinity of a specific PCDF congener to the AhR, leading to species-specific differences in the potency and toxicological effects. nih.gov

For example, studies on 2,3,4,7,8-pentachlorodibenzofuran have shown that it binds with different affinities to the AhR of various avian species, explaining the observed differences in its relative potency among these species. nih.gov While direct research on the interspecies AhR responsiveness to This compound is limited, its lack of the 2,3,7,8-chlorine substitution pattern suggests a universally low binding affinity and, consequently, a low potential for AhR-mediated toxicity across species. The structural requirements for AhR binding are generally conserved, making it unlikely that this congener would be a potent AhR agonist in any species. tandfonline.com

Cross-Reactivity and Comparative Studies with Other Dioxin-Like Compounds (e.g., PCDDs, PCBs)

The TEF methodology is a prime example of a comparative approach that assesses the cross-reactivity of various dioxin-like compounds, including Polychlorinated Dibenzo-p-dioxins (PCDDs), Polychlorinated Biphenyls (PCBs), and PCDFs. tandfonline.com This framework is built on the understanding that these compounds share a common mechanism of toxicity mediated by the AhR. tandfonline.com

Comparative studies often involve analyzing the relative potencies of different congeners to induce AhR-mediated responses, such as enzyme induction. caymanchem.com These studies consistently show that the most potent congeners are those with a planar or near-planar structure and lateral chlorine substitutions, which facilitate high-affinity binding to the AhR. nih.gov

Q & A

What analytical methods are recommended for detecting 1,2,3,4,8-PeCDF in environmental and biological matrices, and how can cross-contamination be minimized?

Level: Basic

Methodological Answer:

Detection relies on high-resolution gas chromatography/mass spectrometry (HRGC/HRMS) with isotope dilution, as outlined in the European EN-1948 standard for polychlorinated dibenzofurans (PCDFs) . For environmental samples like lake sediments, pre-extraction spiking with -labeled internal standards (e.g., 1,3,4,6,8-pentachloro[]dibenzofuran) improves recovery rates . To avoid cross-contamination between isomers (e.g., 1,2,3,4,8-PeCDF vs. 2,3,4,7,8-PeCDF), use isomer-specific separation columns (e.g., DB-5MS) and validate results against certified reference materials .

Why are Minimal Risk Levels (MRLs) undefined for inhalation and oral exposure to 1,2,3,4,8-PeCDF, and how can researchers address this gap?

Level: Basic

Methodological Answer:

Current MRLs for inhalation and oral routes remain undefined due to insufficient toxicity data from human or animal studies . To address this, researchers should design subchronic and chronic exposure studies using rodent models, prioritizing endpoints like hepatic enzyme induction (e.g., CYP1A1/2) and immunotoxicity. Dose-response relationships should be established using oral gavage or inhalation chambers, with tissue-specific analysis (liver, adipose) to quantify bioaccumulation .

How do Toxic Equivalency Factor (TEF) discrepancies between 1,2,3,4,8-PeCDF (TEF=0.03) and 2,3,4,7,8-PeCDF (TEF=0.3) impact risk assessment, and what methodologies validate these values?

Level: Advanced

Methodological Answer:

TEF discrepancies arise from differences in aryl hydrocarbon receptor (AhR) binding affinity and metabolic stability. The WHO TEF of 0.03 for 1,2,3,4,8-PeCDF reflects its lower potency compared to 2,3,4,7,8-PeCDF (TEF=0.3) . Validate TEFs using in vitro assays (e.g., DR-CALUX®) and in vivo studies measuring hepatic ethoxyresorufin-O-deethylase (EROD) activity. Computational models, such as 3D-QSAR, can further predict relative potency based on chlorination patterns and steric hindrance .

What computational and experimental approaches are used to study AhR binding mechanisms of 1,2,3,4,8-PeCDF?

Level: Advanced

Methodological Answer:

Combine molecular docking simulations (e.g., AutoDock Vina) with comparative binding assays using recombinant AhR isoforms. For example, 1,2,3,4,8-PeCDF’s lower TEF correlates with reduced binding to the AhR ligand-binding domain compared to 2,3,4,7,8-PeCDF . Experimental validation via competitive binding assays with -TCDD and reporter gene systems (e.g., Hepa-1 cells) quantifies half-maximal inhibitory concentrations (IC) .

What structural features of 1,2,3,4,8-PeCDF influence its carcinogenic potential, and why is it not classified as a human carcinogen?

Level: Advanced

Methodological Answer:

The lateral chlorination pattern (positions 1,2,3,4,8) reduces steric accessibility to AhR compared to highly carcinogenic congeners like 2,3,4,7,8-PeCDF . IARC has not classified 1,2,3,4,8-PeCDF due to limited epidemiological data. Researchers should prioritize long-term bioassays in transgenic rodent models (e.g., Tg.rasH2) and mechanistic studies on DNA adduct formation or oxidative stress pathways .

How can conflicting data on 1,2,3,4,8-PeCDF’s toxicity be resolved, particularly regarding species-specific responses?

Level: Advanced

Methodological Answer:

Discrepancies often stem from interspecies differences in CYP1A metabolism and AhR expression. Use comparative toxicogenomics to identify conserved pathways across species (e.g., mice vs. human hepatocytes). Dose-range finding studies should account for pharmacokinetic variability, using physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans . Additionally, meta-analyses of existing datasets (e.g., NHANES serum levels ) can identify exposure trends requiring further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.